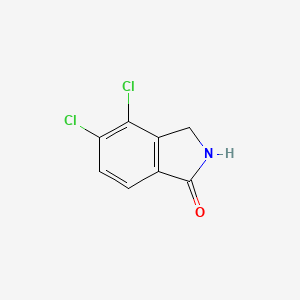

4,5-Dichloroisoindolin-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQDFOAOUUPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633256 | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75570-99-9 | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches to the Synthesis of 4,5 Dichloroisoindolin 1 One and Its Functionalized Derivatives

De Novo Synthetic Routes to the Isoindolin-1-one (B1195906) Core

The foundational synthesis of the isoindolin-1-one ring system can be achieved through a variety of strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods include classical cyclization reactions, modern multicomponent strategies, and environmentally conscious catalyst-free protocols.

Cyclization Reactions for Isoindolin-1-one Formation

Intramolecular cyclization is a cornerstone of isoindolin-1-one synthesis. These reactions typically involve the formation of the core lactam ring from a suitably functionalized benzene (B151609) derivative. A multitude of transition-metal-catalyzed reactions have been developed to facilitate this transformation under mild conditions. researchgate.net

Common strategies include:

Palladium-catalyzed C-H carbonylation of benzylamines, where a carbonyl group is introduced to form the lactam. organic-chemistry.org

Rhodium-catalyzed annulation of benzamides with alkynes or alkenes.

Copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route that avoids pre-halogenated substrates or toxic reagents. organic-chemistry.org

Iridium-catalyzed oxidative annulation of benzamides with various carbon synthons. organic-chemistry.org

Radical cyclization , often promoted by iron(III) chloride or other mild oxidants, can construct the isoindolinone structure from active methine substrates. nih.gov

These methods often exhibit high functional group tolerance and provide access to a wide array of substituted isoindolinones. researchgate.netorganic-chemistry.org

Multicomponent Reaction Strategies for Isoindolin-1-one Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules like isoindolinones in a single, efficient step from three or more simple starting materials. This approach enhances atom economy and reduces the number of purification steps required.

A notable example is the three-component reaction of 2-formylbenzoic acid, a primary amine, and a coupling partner, which can be performed under solvent-free conditions to yield the isoindolin-1-one product. nih.gov MCRs offer a rapid and straightforward pathway to generate libraries of diverse isoindolinone derivatives for biological screening.

Catalyst-Free and Solvent-Free Methodologies in Isoindolin-1-one Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize or eliminate the need for catalysts and hazardous organic solvents. Several protocols for isoindolin-1-one synthesis have been established under catalyst-free and solvent-free conditions. chemicalbook.com

For instance, the cyclocondensation of methyl-2-(halomethyl)benzoates with various aliphatic and aromatic amines can proceed in excellent yields without any catalyst or solvent, offering an environmentally benign route. chemicalbook.com Another approach involves a one-pot, catalyst-free synthesis of isoindolin-1-imine derivatives in an aqueous medium, which can then be converted to the corresponding isoindolin-1-ones. google.com

Asymmetric Synthesis Approaches for Substituted Isoindolin-1-ones

Many pharmacologically active isoindolinones possess a stereocenter, typically at the C-3 position, making their asymmetric synthesis a critical area of research. researchgate.net The biological activity of enantiomers can differ significantly, necessitating methods that produce enantioenriched compounds. nih.gov

Strategies for asymmetric synthesis include:

Resolution of racemic mixtures: Early methods relied on the separation of enantiomers from a racemic mixture, often through chromatography or the formation of diastereomeric salts. tandfonline.com

Use of chiral auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. For example, (R)-phenylglycinol has been used as a chiral auxiliary to produce tricyclic γ-lactams as single diastereoisomers. tandfonline.com

Catalytic asymmetric synthesis: This is the most modern and efficient approach, utilizing chiral metal catalysts or organocatalysts to induce enantioselectivity. Rhodium(I)-catalyzed asymmetric arylation and subsequent intramolecular aminocarbonylation is a highly efficient method for producing chiral 3-substituted isoindolinones with high enantiomeric excess. acs.org

Table 1: Overview of Synthetic Strategies for the Isoindolin-1-one Core This is an interactive table. You can sort and filter the data.

| Strategy | Key Features | Starting Materials (Examples) | Conditions | Ref. |

|---|---|---|---|---|

| Cyclization Reactions | Versatile, high functional group tolerance | 2-halobenzamides, Benzylamines, Benzamides | Transition-metal catalysis (Pd, Rh, Cu, Ir) | researchgate.netorganic-chemistry.org |

| Multicomponent Reactions | High efficiency, atom economy, one-pot | 2-formylbenzoic acid, amines, phosphites | Often solvent-free or mild conditions | nih.gov |

| Catalyst-Free Methods | Environmentally benign, simple procedure | Methyl-2-(halomethyl)benzoates, amines | Thermal, often solvent-free | chemicalbook.comgoogle.com |

| Asymmetric Synthesis | Produces enantiomerically enriched products | 2-halobenzaldimines, boronic acids | Chiral catalysts (Rh), chiral auxiliaries | tandfonline.comacs.org |

Targeted Introduction of Halogen Substituents onto the Isoindolin-1-one Framework

The synthesis of specifically substituted analogues such as 4,5-Dichloroisoindolin-1-one generally proceeds not by direct halogenation of the parent isoindolinone, but by constructing the heterocyclic ring from an already chlorinated aromatic precursor.

Synthetic Methods for Halogenated Isoindolin-1-ones

The most direct and common strategy for preparing this compound involves a synthetic sequence starting from 4,5-Dichlorophthalic acid or its corresponding anhydride (B1165640). chemicalbook.com These precursors contain the required dichlorinated benzene ring, ensuring the correct regiochemistry in the final product.

A plausible synthetic pathway is as follows:

Imide Formation: 4,5-Dichlorophthalic anhydride is reacted with ammonia (B1221849) or a source like ammonium (B1175870) acetate (B1210297) to form 4,5-Dichlorophthalimide. tandfonline.comscbt.com This reaction is typically high-yielding and proceeds under straightforward conditions.

Selective Reduction: The resulting 4,5-Dichlorophthalimide, which contains two carbonyl groups, undergoes a selective reduction of one carbonyl group to a methylene (B1212753) group to yield the target this compound. This transformation can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation under controlled conditions.

Alternative precursors for building the halogenated isoindolinone core include appropriately substituted 2-cyanobenzaldehydes or 2-halobenzamides. acs.org For example, a cascade reaction between a 2-cyanobenzaldehyde (B126161) derivative and a chloromethyl sulfone can be used to construct 3-substituted chloro-isoindolinones. acs.org While direct chlorination of phthalic anhydride is possible, it often leads to mixtures of isomers and is less controlled than using a pre-functionalized starting material. google.comgoogle.com

Table 2: Examples of Synthetic Approaches to Functionalized Isoindolin-1-ones This is an interactive table. You can sort and filter the data.

| Product Type | Approach | Precursor(s) | Key Reagents/Catalyst | Description | Ref. |

|---|---|---|---|---|---|

| This compound | Precursor Strategy | 4,5-Dichlorophthalimide | Zn/AcOH or H₂/Catalyst | Selective reduction of one imide carbonyl group to form the lactam. | N/A |

| Chiral 3-Aryl-isoindolinone | Asymmetric Catalysis | 2-halobenzaldimine, Arylboronic acid | Rh(I) complex, Chiral ligand | Rh-catalyzed asymmetric arylation followed by intramolecular aminocarbonylation. | acs.org |

| 3,3-Dialkyl-isoindolinone | Cascade Reaction | 2-cyanobenzaldehyde, ((chloromethyl)sulfonyl)benzene | K₂CO₃ | Base-promoted cascade reaction forming a tetrasubstituted C-3 position. | acs.org |

| Generic Isoindolinone | MCR | 2-formylbenzoic acid, amine, dimethyl phosphite | None (solvent-free) | One-pot, three-component synthesis under solvent-free conditions. | nih.gov |

Synthesis of Dichloroisoindolin-1-one Isomers and Derivatives

The synthesis of dichloroisoindolin-1-one isomers and their derivatives can be achieved through various established methods for constructing the isoindolin-1-one core, starting from appropriately substituted precursors. While a direct synthetic route explicitly for this compound is not extensively detailed in the literature, general and adaptable synthetic strategies are well-documented for analogous structures.

One common approach involves the cyclization of substituted 2-bromobenzamides. For the synthesis of this compound, a plausible starting material would be 2-bromo-3,4-dichlorobenzamide. This precursor can undergo an intramolecular cyclization, often catalyzed by a transition metal such as palladium or copper, to furnish the desired isoindolin-1-one ring system. The reaction typically involves the formation of an organometallic intermediate followed by intramolecular C-N bond formation.

Another versatile method is the lithiation of N'-benzyl-N,N-dimethylureas, followed by reaction with an electrophile and subsequent cyclization. nih.govresearchgate.net This one-pot procedure allows for the introduction of various substituents onto the isoindolin-1-one core. nih.govresearchgate.net To synthesize this compound via this route, a starting material such as N'-(2,3-dichlorobenzyl)-N,N-dimethylurea could be employed. Treatment with a strong base like tert-butyllithium (B1211817) would generate a benzylic anion, which can then cyclize onto the urea (B33335) carbonyl group to form the lactam ring.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones. nih.govacs.orgacs.orgnih.gov For instance, rhodium or palladium catalysts can facilitate the annulation of N-benzoylsulfonamides with olefins or diazoacetates to construct the isoindolin-1-one skeleton. nih.gov By starting with a 3,4-dichlorobenzoylsulfonamide, this methodology could be adapted to produce this compound derivatives.

The following table summarizes representative methods that could be adapted for the synthesis of this compound, based on general procedures for similar compounds.

| Starting Material Precursor | Reagents and Conditions | Product | Reference |

| 2-Bromo-3,4-dichlorobenzamide | Pd or Cu catalyst, base, solvent (e.g., DMF, toluene), heat | This compound | (General method) |

| N'-(2,3-Dichlorobenzyl)-N,N-dimethylurea | t-BuLi, THF, 0 °C | This compound | nih.govresearchgate.net |

| 3,4-Dichlorobenzoylsulfonamide | [{RhCl2Cp*}2], olefin/diazoacetate, oxidant, solvent, heat | Substituted this compound | nih.gov |

Derivatization Strategies for this compound

The presence of the dichloro substitution pattern on the aromatic ring, along with the reactive N-H and C3-H bonds of the isoindolin-1-one core, provides multiple avenues for further functionalization.

The nitrogen atom of the isoindolin-1-one ring can be readily functionalized through various N-substitution reactions, such as N-alkylation and N-arylation. These reactions typically proceed by deprotonation of the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved by reacting this compound with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base and solvent can influence the reaction efficiency.

N-Arylation: The synthesis of N-arylisoindolin-1-ones can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the isoindolin-1-one with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route, particularly with activated aryl halides. One-pot Fischer indolisation followed by indole (B1671886) N-arylation has also been developed as a convenient method. nih.gov

The table below illustrates typical conditions for N-substitution reactions on the isoindolin-1-one scaffold.

| Reaction Type | Reagents and Conditions | Product Type | Representative References |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-4,5-dichloroisoindolin-1-one | researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu), Solvent (e.g., toluene) | N-Aryl-4,5-dichloroisoindolin-1-one | (General method) |

| N-Arylation (Ullmann) | Aryl halide, Cu catalyst, Base (e.g., K2CO3), Solvent (e.g., DMF, pyridine), heat | N-Aryl-4,5-dichloroisoindolin-1-one | nih.gov |

The C3 position of the isoindolin-1-one ring is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents.

One common strategy involves the deprotonation of the C3-H bond using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce new substituents at the 3-position. The stereoselectivity of these reactions can often be controlled by using a chiral auxiliary on the nitrogen atom. acs.org

Transition metal-catalyzed C-H activation at the 3-position is another powerful approach. For example, rhodium or ruthenium catalysts can direct the coupling of the C3-H bond with various partners, including alkenes and alkynes, to afford 3-substituted isoindolinones. nih.govorganic-chemistry.org

Furthermore, 3-hydroxyisoindolin-1-ones can serve as precursors to reactive N-acyliminium ions, which can be trapped by a variety of nucleophiles to yield 3-substituted isoindolin-1-ones. nih.gov

| Functionalization Strategy | Reagents and Conditions | Product Type | Representative References |

| Alkylation via Carbanion | Strong base (e.g., LDA), Electrophile (e.g., alkyl halide), THF, low temperature | 3-Alkyl-4,5-dichloroisoindolin-1-one | nih.govacs.org |

| C-H Activation/Coupling | Transition metal catalyst (e.g., Rh, Ru), Coupling partner (e.g., alkene), oxidant, solvent, heat | 3-Alkenyl-4,5-dichloroisoindolin-1-one | nih.govorganic-chemistry.org |

| From 3-Hydroxyisoindolin-1-ones | Acidic conditions, Nucleophile | 3-Substituted-4,5-dichloroisoindolin-1-one | nih.gov |

The chlorine atoms on the aromatic ring of this compound are valuable handles for the construction of more complex and fused-ring systems through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 4- and/or 5-positions.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid can introduce an aryl substituent at one or both of the chlorinated positions, leading to the formation of arylated isoindolin-1-ones. Similarly, a Sonogashira coupling with a terminal alkyne can be used to install an alkynyl group, which can then undergo further transformations, such as cyclization reactions, to build fused heterocyclic systems. The differential reactivity of the two chlorine atoms could potentially allow for selective and sequential functionalization.

The synthesis of fused isoindolinone rings can also be achieved via intramolecular Heck reactions or other cyclization strategies starting from appropriately functionalized precursors derived from this compound. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Representative References |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4- and/or 5-Aryl-isoindolin-1-one | researchgate.netlibretexts.org |

| Stille | Organostannane | Pd catalyst | 4- and/or 5-Alkenyl/Aryl-isoindolin-1-one | libretexts.org |

| Heck | Alkene | Pd catalyst, Base | 4- and/or 5-Alkenyl-isoindolin-1-one | researchgate.netnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 4- and/or 5-Alkynyl-isoindolin-1-one | libretexts.org |

Advanced Reaction Chemistry and Transformations of 4,5 Dichloroisoindolin 1 One

Nucleophilic Substitution Reactions on the Dichloro-Isoindolin-1-one Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen) libretexts.org. In 4,5-dichloroisoindolin-1-one, the isoindolinone core, particularly the carbonyl group of the lactam, acts as an electron-withdrawing group. This electronic effect is crucial for activating the C-Cl bonds towards nucleophilic attack.

The regioselectivity of nucleophilic substitution on dichlorinated aromatic systems is often dictated by the electronic environment of the carbon-halogen bonds. In the case of 2,4-dichloroquinazoline, for instance, nucleophilic attack by amines occurs preferentially at the C4 position acs.orgnih.gov. This selectivity is attributed to the higher electrophilicity of the C4 carbon, as influenced by the neighboring nitrogen atoms. For this compound, the relative reactivity of the chlorine atoms at C4 and C5 depends on the combined electronic influence of the fused lactam ring. The carbonyl group at C1 exerts a deactivating, electron-withdrawing effect that is more pronounced at the ortho (C7a) and para (C5) positions. This suggests that the chlorine at C5 might be more activated towards nucleophilic attack than the chlorine at C4.

Studies on related chloro-heterocycles demonstrate that a variety of nucleophiles can be employed in these substitution reactions. For example, 4-chloroquinolines react with mono- and diaminoalkanes to yield 4-aminoquinoline derivatives nih.gov. Similarly, it is anticipated that this compound could react with amines, alkoxides, and thiolates to selectively displace one of the chlorine atoms, leading to mono-substituted products. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would be critical in controlling the regioselectivity and preventing di-substitution.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Lactam Ring | Predicted Reactivity towards Nucleophiles |

| C4-Cl | Meta to carbonyl | Less activated |

| C5-Cl | Para to carbonyl | More activated |

Electrophilic Aromatic Substitution Reactions on the Isoindolin-1-one (B1195906) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings wikipedia.org. The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring lumenlearning.com. In this compound, the aromatic ring is substituted with two chlorine atoms and the fused lactam moiety.

Both the chlorine atoms and the lactam ring are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609) lumenlearning.comaakash.ac.in.

Chlorine atoms : Halogens are deactivating due to their inductive electron-withdrawing effect (-I), but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M) youtube.com.

Considering the combined effects, the positions available for electrophilic attack are C6 and C7. The directing effects of the substituents are as follows:

The C4-Cl directs to its ortho (C5, already substituted) and para (C7) positions.

The C5-Cl directs to its ortho (C4 and C6) and para (C2, not on the aromatic ring) positions.

The deactivating lactam ring directs towards C6.

The cumulative effect suggests that the C6 and C7 positions are the most likely sites for electrophilic attack. The precise outcome would depend on the specific electrophile and reaction conditions, but a mixture of isomers is possible. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgbyjus.com. For example, nitration would involve reacting the compound with a mixture of nitric and sulfuric acids to introduce a nitro group onto the aromatic ring byjus.com.

Transition-Metal-Catalyzed Transformations of Halogenated Isoindolin-1-ones

The chlorine substituents on the this compound ring are ideal handles for a variety of transition-metal-catalyzed reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.com.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org. The two main types applicable to this compound are Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is conceivable that this compound could undergo selective mono- or di-arylation/vinylation by reacting with appropriate boronic acids or esters. The relative reactivity of the C4-Cl versus the C5-Cl bond would determine the regioselectivity of a mono-coupling reaction, which could potentially be controlled by the choice of catalyst, ligands, and reaction conditions.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex wikipedia.orglibretexts.orgorganic-chemistry.org. This would be a direct method to introduce primary or secondary amine functionalities at the C4 and/or C5 positions of the isoindolinone core. The reaction is known for its broad substrate scope and functional group tolerance wikipedia.org.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 4-Aryl-5-chloroisoindolin-1-one |

| Buchwald-Hartwig | R₂NH | C-N | 4-Amino-5-chloroisoindolin-1-one |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) nih.gov. Aryl halides are common substrates for these reactions, which can yield carboxylic acids, esters, amides, or ketones depending on the nucleophile present nih.gov. Applying this methodology to this compound could provide access to a range of carbonyl-containing derivatives. For example, reacting the dichloro-substrate under CO pressure in the presence of an alcohol (e.g., methanol) and a palladium catalyst would likely yield the corresponding methyl ester(s) (alkoxycarbonylation) rsc.org. Similarly, using an amine as the nucleophile would lead to the formation of amides (aminocarbonylation). Recently, palladium-catalyzed cascade carbonylation reactions have been developed to synthesize complex fused isoindolinone derivatives nih.gov, and solid CO surrogates like Mo(CO)₆ have been used for the synthesis of thioesters from related indole (B1671886) systems doi.org.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules nih.govresearchgate.netbohrium.comresearchgate.netnih.gov. For the isoindolinone system, the C-H bonds at the C6 and C7 positions of the aromatic ring, as well as the benzylic C-H bonds at the C3 position, are potential targets for functionalization.

Rhodium(III)-catalyzed C-H activation has been extensively used for the synthesis of isoindolinones from precursors like N-benzoylsulfonamides or aryl hydroxamates via annulation with olefins nih.govresearchgate.netresearchgate.net. More relevantly, rhodium catalysis has been employed for the C-H functionalization of existing isoindolinone scaffolds. For instance, Rh(III)-catalyzed oxidative cyclization of oxazolines with cyclopropanols allows for the synthesis of C3-substituted isoindolin-1-ones acs.org. Another study demonstrated the iridium(I)-catalyzed branched-selective C-H alkylation of 2-arylisoindolin-1-ones with simple alkenes, targeting the ortho C-H bond of the N-aryl substituent nih.gov.

These examples highlight the potential for directing-group-assisted C-H activation on the isoindolinone skeleton. The amide nitrogen or carbonyl oxygen could act as an internal directing group to facilitate the selective functionalization of specific C-H bonds, offering a complementary approach to the functionalization of the C-Cl bonds.

Intramolecular Cyclization and Rearrangement Processes of Substituted Isoindolin-1-ones

Intramolecular cyclization and rearrangement reactions are fundamental processes in organic synthesis for the construction of complex polycyclic and heterocyclic frameworks. While specific studies detailing these transformations for this compound are not extensively documented in publicly available literature, the general reactivity of the isoindolin-1-one system allows for predictions and analogies to be drawn.

Intramolecular cyclization reactions often involve the formation of a new ring by the reaction of a substituent on the isoindolin-1-one core with another part of the molecule. For instance, a suitably positioned functional group on the N-substituent of the lactam could undergo cyclization onto the aromatic ring. The presence of the two chlorine atoms in this compound would likely influence the regioselectivity of such cyclizations. Electrophilic aromatic substitution-type cyclizations would be directed away from the electron-deficient chlorinated ring.

Rearrangement processes of the isoindolin-1-one core itself are less common but can be envisioned under specific conditions, such as photochemical or thermal activation, or through skeletal rearrangements initiated by reactive intermediates. For example, ring expansion or contraction reactions could potentially occur, leading to the formation of novel heterocyclic systems.

A notable example of intramolecular cyclization in a related system involves an N-chlorosuccinimide (NCS)-mediated reaction to form a new C–N bond at the indole 2-position, leading to complex indoloquinoline structures. nih.gov While this is not a direct reaction of a pre-formed isoindolinone, it highlights the potential for cyclization in similar nitrogen-containing heterocycles. Another relevant synthetic strategy is the electrophilic cyclization of o-(1-alkynyl)benzamides to yield substituted isoindolin-1-ones. nih.gov

In the absence of direct experimental data for this compound, the following table summarizes general types of intramolecular cyclization and rearrangement processes observed in the broader class of N-heterocycles, which could be hypothetically applied.

| Reaction Type | General Description | Potential Influence of 4,5-Dichloro Substitution |

| Intramolecular Friedel-Crafts Acylation | An acyl group attached to the N-atom cyclizes onto the aromatic ring to form a new fused ring system. | The electron-withdrawing nature of the chlorine atoms would deactivate the aromatic ring towards electrophilic attack, likely requiring harsh reaction conditions. |

| Pictet-Spengler Reaction | An N-aromatic ethylamine substituent undergoes cyclization in the presence of an aldehyde or ketone. | The electron-deficient nature of the aromatic ring could hinder the key electrophilic aromatic substitution step. |

| Photochemical Rearrangements | UV irradiation could induce skeletal rearrangements or sigmatropic shifts. | The chloro substituents may influence the excited state chemistry and the stability of any radical intermediates. |

| Ring Expansion/Contraction | Under specific thermal or chemical conditions, the five-membered lactam ring could potentially rearrange to a six-membered ring or contract to a four-membered ring. | The stability of the isoindolinone core makes such rearrangements challenging without specific activating groups. |

Redox Chemistry of this compound and its Analogues

The redox chemistry of isoindolin-1-ones, particularly the electrochemical behavior, is an area of growing interest due to potential applications in materials science and energy storage. The presence of the electron-withdrawing chlorine atoms on the benzene ring of this compound is expected to significantly impact its redox properties.

A study on the electrochemical properties of several functionalized isoindolinones revealed that these compounds exhibit redox activity at highly negative potentials. researchgate.net The reduction is proposed to involve the formation of a carbanion radical stabilized on the carbonyl group. For molecules with specific structural features, this reduction is quasi-reversible. researchgate.net

Based on this research, it can be inferred that this compound would also undergo reduction at the carbonyl group. The electron-withdrawing effect of the two chlorine atoms would likely make the molecule more susceptible to reduction, shifting the reduction potential to less negative values compared to an unsubstituted isoindolinone.

The following table presents the electrochemical data for a series of functionalized isoindolinones, which can serve as a basis for predicting the behavior of the 4,5-dichloro analogue. researchgate.net

| Compound | R1 | R2 | R3 | Reduction Potential (V vs Fc/Fc+) | Reversibility |

| a | H | H | H | ≈ -2.8 | Quasi-reversible |

| b | OMe | H | H | ≈ -2.8 | Quasi-reversible |

| c | OMe | OMe | H | ≈ -2.8 | Quasi-reversible |

| d | H | H | p-methoxybenzene | ≈ -2.8 | Irreversible (2-electron reduction) |

| e | OMe | H | p-methoxybenzene | ≈ -2.8 | Irreversible (2-electron reduction) |

| f | OMe | OMe | p-methoxybenzene | ≈ -2.8 | Quasi-reversible |

Data adapted from a study on functionalized isoindolinones. The exact structure of the isoindolinone core may vary from this compound. researchgate.net

Oxidation of the isoindolin-1-one core is generally more difficult due to the presence of the electron-withdrawing carbonyl group. However, if substituents with electron-donating properties are present on the N-atom or the aromatic ring, oxidation may become more accessible. For this compound, the presence of the chlorine atoms would make oxidation of the aromatic ring even more challenging.

It is also important to consider the potential for reductive dechlorination under specific conditions. While this is a common process for many chlorinated aromatic compounds, it would likely require strong reducing agents or specific catalytic systems.

Structure Activity Relationship Sar and Mechanistic Investigations of Halogenated Isoindolin 1 One Derivatives

General Principles and Methodologies in SAR Studies for Isoindolin-1-ones

Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery that investigates the link between the chemical structure of a molecule and its biological activity. wikipedia.orgpharmacologymentor.com For the isoindolin-1-one (B1195906) class of compounds, SAR studies aim to identify the key structural features that govern their potency, selectivity, and pharmacokinetic profiles. pharmacologymentor.comoncodesign-services.com This understanding guides the rational design of more effective therapeutic agents. nih.gov

The general principles of SAR for isoindolin-1-ones involve systematically altering different parts of the molecule and evaluating the resulting impact on a specific biological endpoint. slideshare.net Modifications often target three main areas: the aromatic ring, the lactam ring, and substituents at the N-2 and C-3 positions. Introducing various functional groups—such as lipophilic, electron-withdrawing, polar, or heterocyclic moieties—has been shown to significantly enhance biological efficacy in therapeutic areas including oncology, infectious diseases, and inflammation. nih.govresearchgate.netresearchgate.net

Methodologies employed in these studies are both experimental and computational.

Experimental Approaches: These involve the chemical synthesis of a series of structurally related analogs, followed by in vitro and in vivo biological testing. oncodesign-services.com This allows for a direct comparison of how specific structural changes translate to changes in activity. slideshare.net

Computational Approaches: To accelerate the discovery process, computational methods are widely used. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) models establish mathematical relationships between chemical structures and biological activities. wikipedia.org Other techniques like molecular docking, molecular dynamics simulations, and pharmacophore modeling provide insights into how these molecules interact with their biological targets at an atomic level, predicting binding affinities and modes. oncodesign-services.commdpi.comfrontiersin.org

These integrated approaches allow researchers to build robust models that can predict the biological activity of novel isoindolin-1-one derivatives before their synthesis, streamlining the drug development pipeline. collaborativedrug.com

Elucidating the Influence of Halogenation on Biological Activities

Halogenation is a common and effective strategy in medicinal chemistry to modulate a drug's properties. mdpi.com Introducing halogen atoms like chlorine, fluorine, or bromine onto the isoindolin-1-one scaffold can profoundly influence its biological activity through various mechanisms. nih.govnih.gov Halogens can alter a molecule's hydrophobicity, electronic distribution, and metabolic stability. nih.govresearchgate.net Furthermore, certain halogens can participate in specific, highly directional non-covalent interactions known as halogen bonds, which are analogous to the more familiar hydrogen bonds. researchgate.netnih.gov

The introduction of halogens can lead to enhanced potency. For instance, studies on various heterocyclic compounds have shown that chlorination or bromination can significantly increase antimicrobial or anticancer activity. nih.govresearchgate.net This enhancement is often attributed to improved membrane permeability, increased intrinsic activity at the target site, or favorable interactions within the binding pocket. nih.gov

The specific position of a chlorine substituent on the isoindolin-1-one ring system is critical, as it dictates the nature of its influence on molecular interactions. rsc.org Isomers with chlorine atoms at different positions can exhibit distinct physical properties and biological activities, even with the same molecular formula. rsc.org

Halogen atoms, particularly chlorine and bromine, play a significant role in mediating interactions with biological targets such as enzymes and receptors. researchgate.net One of the key ways they achieve this is through the formation of halogen bonds. nih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom, commonly found in the backbones or side chains of amino acids. researchgate.net

This interaction can be crucial for stabilizing a ligand within the active site of a protein, thereby enhancing binding affinity and inhibitory potency. nih.gov In the context of protein kinase inhibitors, for example, halogen bonds have been identified as important for conferring both specificity and affinity. nih.gov Molecular docking studies have revealed that the chloro and methyl groups on an isoindolinone core may enhance binding to the ATP pockets of kinases. The introduction of chlorine or bromine atoms into a phenyl scaffold can influence the electron density of the ring, leading to a more potent time-dependent inhibition of a target enzyme. researchgate.net

The table below summarizes the impact of different halogen substitutions on the inhibitory activity of a hypothetical isoindolin-1-one derivative against a target enzyme.

| Halogen at Position X | Relative Inhibitory Potency (IC₅₀) | Key Interaction Type |

| Hydrogen (Unsubstituted) | 1.0 (Baseline) | van der Waals |

| Fluorine | 1.5 | Dipole-Dipole |

| Chlorine | 5.0 | Halogen Bond, Hydrophobic |

| Bromine | 6.2 | Strong Halogen Bond, Hydrophobic |

| Iodine | 7.8 | Very Strong Halogen Bond, Hydrophobic |

This is a representative data table illustrating a common trend. Actual values vary depending on the specific scaffold and biological target.

This trend, where potency increases with the size and polarizability of the halogen (I > Br > Cl > F), is often observed and highlights the importance of halogen bonding in inhibitor design. nih.govnih.gov

Design Principles for Modulating Bioactivity through Structural Variation

The design of bioactive isoindolin-1-one derivatives is guided by established medicinal chemistry principles aimed at optimizing interactions with a biological target while maintaining favorable pharmacokinetic properties. researchgate.netnih.gov Structural variation is the key tool for achieving this modulation.

Key design principles include:

Scaffold Hopping and Core Modification: While maintaining the essential isoindolin-1-one core, which often serves as the fundamental pharmacophore, adjacent rings or linkers can be modified to explore new interaction space within a target's binding site. nih.govnih.gov

Substitution at Key Positions: As discussed, the aromatic ring and the N-2 position are prime locations for substitution. Introducing small alkyl groups, aromatic rings, or piperidine fragments can drastically alter bioactivity by influencing steric fit and establishing new hydrophobic or hydrogen bonding interactions. nih.gov

Strategic Halogenation: The type, number, and position of halogen atoms are carefully selected. For example, a chlorine atom might be introduced to form a specific halogen bond with a backbone carbonyl oxygen in an enzyme's active site. nih.gov Fluorine is often used to block metabolic oxidation at a specific site, thereby improving the compound's metabolic stability.

Stereochemistry: The C-3 position of the isoindolin-1-one ring can be a chiral center. The stereochemistry at this position is often crucial for activity, as biological targets are chiral environments. Synthesizing and testing individual enantiomers is essential to identify the more potent stereoisomer.

Ligand-Target Interaction Analysis for Isoindolin-1-one Derivatives

A detailed understanding of the forces governing the interaction between an isoindolin-1-one ligand and its target protein is essential for rational drug design. frontiersin.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and, in the case of halogenated derivatives, halogen bonds. frontiersin.org Computational tools like molecular docking and molecular dynamics are invaluable for visualizing and quantifying these interactions. mdpi.com

Analysis of crystal structures and docking poses reveals how the distinct chemical features of the isoindolin-1-one scaffold contribute to binding. The planar aromatic portion often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com The lactam moiety is a critical hub for polar interactions.

Hydrogen bonds are a specialized type of dipole-dipole interaction and are among the most important forces for determining the specificity of ligand-protein binding. khanacademy.orgnih.gov A hydrogen bond forms when a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. libretexts.org

In the isoindolin-1-one scaffold, the lactam functional group is a key player in hydrogen bonding.

The lactam carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with donor groups on the protein target, such as the amide (-NH) groups in the protein backbone or the hydroxyl (-OH) or amine (-NH₂) groups of amino acid side chains (e.g., Serine, Threonine, Lysine). nih.gov

The lactam nitrogen's hydrogen (N-H) , if unsubstituted (i.e., at the N-2 position), can act as a hydrogen bond donor. libretexts.org

Hydrophobic Interactions

Hydrophobic interactions are a critical driving force in the binding of ligands to their biological targets. In the context of 4,5-Dichloroisoindolin-1-one, the two chlorine atoms appended to the isoindolin-1-one core are expected to significantly influence its hydrophobic character. The presence of these halogen atoms can enhance the molecule's interaction with hydrophobic pockets within a protein's binding site.

The chlorine substituents increase the lipophilicity of the aromatic ring, favoring partitioning into nonpolar environments. This enhanced hydrophobicity can lead to stronger binding affinity for receptors or enzymes that possess complementary hydrophobic residues such as valine, leucine, isoleucine, and phenylalanine. Molecular docking studies on various isoindolinone derivatives have often highlighted the importance of hydrophobic interactions in stabilizing the ligand-target complex. While specific data for this compound is not available, it is a well-established principle that halogenation can modulate the hydrophobic profile of a molecule, thereby influencing its biological activity.

The following table illustrates the calculated logarithmic partition coefficient (LogP), a common measure of lipophilicity, for the parent isoindolin-1-one and its dichlorinated derivative, showcasing the impact of halogenation.

| Compound | Molecular Formula | Molecular Weight | Calculated LogP |

| Isoindolin-1-one | C₈H₇NO | 133.15 | 1.25 |

| This compound | C₈H₅Cl₂NO | 202.04 | 2.65 |

Note: The LogP values are estimations and can vary based on the calculation method.

This increase in LogP suggests that this compound would have a greater propensity for hydrophobic interactions compared to its non-halogenated counterpart.

Steric and Conformational Requirements for Activity

The size and three-dimensional arrangement of a molecule are paramount for its ability to fit into a biological target's binding site. The introduction of two chlorine atoms at the 4 and 5 positions of the isoindolin-1-one ring system imposes specific steric constraints that can dictate its binding orientation and affinity.

Investigation of Mechanisms of Action at a Molecular Level

While the precise molecular mechanism of action for this compound has not been elucidated in the available literature, insights can be drawn from studies on other isoindolin-1-one derivatives. This class of compounds has been investigated for a range of biological activities, including as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and as modulators of various receptors.

The lactam moiety of the isoindolin-1-one core is a key functional group that can participate in hydrogen bonding interactions with amino acid residues in a protein's active site. Specifically, the carbonyl oxygen can act as a hydrogen bond acceptor, while the adjacent nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor.

The dichloro-substitution pattern on the aromatic ring of this compound would primarily exert its influence through electronic effects and by directing the molecule to specific binding pockets. The electron-withdrawing nature of the chlorine atoms can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, potentially fine-tuning the hydrogen bonding interactions.

Furthermore, halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, could also play a role in the molecular mechanism. The chlorine atoms of this compound could form halogen bonds with oxygen or nitrogen atoms of amino acid side chains or the protein backbone, further stabilizing the ligand-target complex.

Computational and Theoretical Chemical Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical studies specifically focused on the compound this compound that align with the detailed outline provided.

The requested sections and subsections require specific data and research findings from advanced computational methods, including:

Quantum Mechanical Calculations: Detailed analyses of the electronic structure, molecular properties using Density Functional Theory (DFT), computational thermochemistry for reaction pathways, and Frontier Molecular Orbital (FMO) analysis to predict reactivity sites.

Molecular Modeling and Dynamics Simulations: Specific studies on the conformational analysis and molecular flexibility of this compound, as well as protein-ligand docking simulations to predict its interactions with biological targets.

Therefore, the content for the requested article on the computational and theoretical chemical studies of this compound cannot be generated at this time.

Computational and Theoretical Chemical Studies of 4,5 Dichloroisoindolin 1 One

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. quora.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights that are often inaccessible through experimental techniques alone. acs.org For a molecule such as 4,5-Dichloroisoindolin-1-one, MD simulations can elucidate its dynamic properties, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor.

The simulation process begins by defining a starting geometry of the molecule, which is then placed within a simulated environment (e.g., a box of water molecules). nih.gov The system's evolution is tracked over a finite period, typically on the scale of nanoseconds to microseconds. nih.gov These simulations can reveal the stability of different conformations of this compound, the nature of its interactions with surrounding water molecules, and the dynamics of its internal motions, such as bond vibrations and rotations. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand's binding pose within a protein's active site, as obtained from molecular docking studies. nih.gov The simulation can show whether the initial docked pose is stable or if the molecule reorients or disassociates over time. nih.gov

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Solvent Environment

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of empirical potential energy functions used to calculate the forces between atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the solvent molecules (e.g., water). | TIP3P, SPC/E (Explicit Solvent) |

| Simulation Time | The total duration of the simulated molecular motion. | 10 ns - 100+ ns nih.gov |

| Time Step | The discrete interval at which forces and positions are updated. | 1 - 2 fs |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 300 K (Physiological temperature) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are foundational in medicinal chemistry and materials science for predicting the activity of novel compounds, optimizing lead candidates, and understanding the structural features that govern a molecule's function. nih.gov

The core principle of QSAR/QSPR is that the properties of a chemical are determined by its molecular structure. mdpi.com By analyzing a dataset of compounds with known activities or properties, these methods identify key molecular descriptors—numerical values that characterize the chemical structure—and use statistical methods to build a predictive model. mdpi.com For a series of derivatives based on the this compound scaffold, QSAR could be employed to predict their potential efficacy as, for example, enzyme inhibitors, by correlating structural modifications with observed inhibitory activity. nih.gov

The development of a QSAR model involves several key steps: compiling a dataset of compounds with measured biological activities, calculating relevant molecular descriptors for each compound, selecting the most pertinent descriptors, and generating a mathematical equation that links these descriptors to the activity. nih.gov Studies on isoindolinone-based inhibitors of the p53-MDM2 interaction have successfully used QSAR to create predictive models. nih.gov For instance, a model could be built for a series of this compound analogues by systematically varying substituents and measuring their biological effect.

Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machine Regression (SVMR), and Genetic Function Algorithm (GFA) are commonly used to build these models. nih.govnih.gov The predictive power and robustness of a QSAR model are evaluated using statistical metrics like the squared correlation coefficient (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's predictive ability. nih.gov A high-quality QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, thereby saving time and resources. nih.gov

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Statistical Parameter | Description | Acceptable Value | Example Value (from related studies) |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | Measures how well the model fits the training data. | > 0.6 | 0.9459 nih.gov |

| Q²cv (Cross-Validation Coefficient) | Assesses the internal predictive ability of the model. | > 0.5 | 0.8882 nih.gov |

| R²test (External Validation Coefficient) | Measures the model's ability to predict the activity of an external test set. | > 0.5 | 0.854 nih.gov |

| R²adj (Adjusted R²) | Adjusts R² for the number of descriptors in the model to prevent overfitting. | Close to R² | 0.9278 nih.gov |

Molecular descriptors are the numerical representations of a molecule's chemical and physical characteristics that form the basis of QSAR and QSPR models. mdpi.com They can be categorized into several classes, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular volume, surface area) descriptors. mdpi.com The selection of appropriate descriptors is critical for building a meaningful model that accurately reflects the structure-activity relationship.

For a molecule like this compound, relevant descriptors might include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), which can relate to the molecule's reactivity and ability to donate electrons. researchgate.net

Topological Descriptors: Which describe the atomic connectivity and shape of the molecule (e.g., topoShape). nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can provide detailed information about the electronic structure.

Hydrophobicity Descriptors: Such as LogP, which is crucial for predicting a molecule's pharmacokinetic properties. frontiersin.org

By correlating these descriptors with a target property, a QSAR model can reveal which molecular features are essential for activity. For example, a model might show that the antiplasmodial activity of certain isoindoline (B1297411) derivatives is dependent on descriptors related to atom-centered polarizability (GATS8p) and hydrogen bonding capacity (minHBint3, minHBint5). nih.gov This information provides valuable guidance for rationally designing new molecules with enhanced functional properties.

Table 3: Classes of Molecular Descriptors Relevant to QSAR/QSPR Modeling

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on molecular formula, describing composition without regard to geometry. | Molecular Weight, Atom Count |

| Topological (2D) | Based on the 2D graph representation of the molecule, describing connectivity. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, requiring a defined conformation. | Molecular Volume, Surface Area, Principal Moments of Inertia |

| Electronic | Describe electronic properties, often derived from quantum chemistry calculations. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical | Represent key physicochemical properties. | LogP (Lipophilicity), Molar Refractivity |

Advanced Computational Methodologies in Chemical Systems Analysis

Beyond standard simulations and modeling, advanced computational methodologies are continually being developed to tackle more complex chemical problems with greater accuracy and efficiency. These methods address the inherent limitations of classical approaches, such as computational cost and the inability to accurately model certain quantum phenomena. For a molecule like this compound, these advanced techniques offer pathways to a more profound understanding of its electronic structure, reactivity, and behavior in complex systems.

A significant challenge in computational chemistry is the computational cost, which dictates the size of the system and the timescale that can be feasibly studied. wikipedia.org The algorithmic complexity describes how the computational resources (time and memory) required by an algorithm scale with the size of the input, typically the number of atoms or basis functions (N) in the system. acs.org

For example, classical MD simulations, which rely on calculating pairwise interactions, typically scale as O(N²). quora.com This means that doubling the number of atoms increases the computation time by a factor of four. While techniques like cutoffs can reduce this scaling, the cost remains a major constraint. stackexchange.com Quantum mechanical methods are often more demanding. The Hartree-Fock method scales nominally as N⁴, while more accurate methods like coupled cluster can scale as N⁷ or higher, severely limiting their application to small molecules. wikipedia.org Understanding these scaling laws is essential for selecting the appropriate method for a given scientific problem and for developing new, more efficient algorithms, such as linear-scaling approaches that aim to achieve O(N) complexity. wikipedia.org

Table 4: Comparison of Computational Scaling for Various Chemical Simulation Methods

| Method | Typical Algorithmic Scaling | Primary Application |

|---|---|---|

| Molecular Mechanics (MM) | ~O(N²) or O(N log N) with cutoffs stackexchange.com | Large systems, conformational analysis, MD simulations |

| Hartree-Fock (HF) | ~O(N⁴) wikipedia.org | Ab initio electronic structure of small to medium molecules |

| Density Functional Theory (DFT) | ~O(N³) | Electronic structure, widely used for various systems uchicago.edu |

| Møller-Plesset Perturbation Theory (MP2) | ~O(N⁵) | Higher accuracy electronic structure with electron correlation |

| Coupled Cluster (CCSD(T)) | ~O(N⁷) | "Gold standard" for high-accuracy calculations on small molecules wikipedia.org |

Quantum computing represents a paradigm shift with the potential to revolutionize computational chemistry. arxiv.org Classical computers struggle to simulate quantum systems accurately because the computational resources required grow exponentially with the size of the system. wikipedia.org Quantum computers, by harnessing quantum-mechanical principles like superposition and entanglement, are intrinsically suited to solve these problems. aps.org

For a molecule like this compound, quantum algorithms could provide exact solutions to the electronic Schrödinger equation, something that is intractable for classical methods beyond the simplest systems. arxiv.org This would enable highly accurate predictions of molecular properties, reaction mechanisms, and spectroscopic data. One of the most promising near-term quantum algorithms for chemistry is the Variational Quantum Eigensolver (VQE), which combines a quantum computer to prepare a trial wavefunction with a classical computer to optimize its parameters. cam.ac.uk While current "Noisy Intermediate-Scale Quantum" (NISQ) computers are limited by errors and qubit counts, ongoing hardware and algorithm development is paving the way for quantum computers to tackle classically intractable chemical problems, potentially leading to the design of novel molecules and materials with unprecedented precision. aps.orgcam.ac.uk

Crystallographic Studies for Structural Elucidation of Isoindolin-1-one (B1195906) Derivatives

The structural elucidation of isoindolin-1-one derivatives through single-crystal X-ray diffraction reveals key molecular geometries. For instance, studies on various substituted isoindolinones consistently show a nearly planar isoindoline ring system. The planarity of this core structure is a fundamental characteristic.

The crystal packing of these derivatives is often stabilized by a network of intermolecular interactions. Weak intermolecular forces, such as C—H⋯Cl and C—H⋯π interactions, play a crucial role in the formation of the crystal structure. In 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione, C—H⋯π and π–π stacking interactions are observed, with a centroid–centroid distance of 3.672 Å between the aromatic rings of adjacent isoindoline units. nih.gov

Detailed crystallographic data for representative chlorinated isoindoline derivatives are summarized in the interactive data tables below, illustrating the common crystallographic parameters observed for this family of compounds.

Crystallographic Data for Isoindolinone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione nih.gov | C₁₄H₆Cl₂FNO₂ | Orthorhombic | P2₁2₁2₁ | 8.0078(3) | 27.3570(9) | 11.5563(5) | 90 | 90 | 90 | 2531.63(17) | 8 |

| 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione nih.gov | C₁₄H₄Cl₄FNO₂ | Orthorhombic | Pbcn | 7.9400(16) | 5.6744(11) | 29.461(6) | 90 | 90 | 90 | 1327.4(5) | 4 |

| 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione researchgate.net | C₂₅H₂₃ClO₂ | Orthorhombic | P2₁2₁2₁ | 5.5648(5) | 17.6062(15) | 21.5033(19) | 90 | 90 | 90 | 2106.8(3) | 4 |

These crystallographic studies on analogous compounds provide a solid foundation for predicting the structural properties of this compound and understanding its chemical behavior at a molecular level.

Future Perspectives and Emerging Research Directions for 4,5 Dichloroisoindolin 1 One

Innovations in Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rasayanjournal.co.infrontiersin.orgresearchgate.net For 4,5-Dichloroisoindolin-1-one, future research will likely focus on moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. Innovations in this area are expected to concentrate on green chemistry principles to enhance efficiency and minimize environmental impact. rsc.orgresearchgate.net

Key areas for development include:

Catalytic Systems: The use of novel organocatalysts, such as fluorous phosphines, can facilitate the synthesis of isoindolinones in environmentally friendly solvents with the potential for catalyst and solvent recycling. rsc.org The development of heterogeneous catalysts could also offer advantages in terms of separation and reusability. frontiersin.org

Alternative Energy Sources: Microwave-assisted and mechanochemical (ball milling) syntheses are promising avenues for reducing reaction times and solvent usage. rasayanjournal.co.intandfonline.comunigoa.ac.in These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this compound.

Green Solvents: A shift towards the use of greener solvents like ionic liquids, deep eutectic solvents, or even water will be a critical aspect of sustainable synthesis. frontiersin.orgmdpi.com

| Sustainable Method | Key Advantages | Potential Application for this compound |

| Organocatalysis | High efficiency, recyclability of catalyst and solvents. rsc.org | Synthesis from readily available chlorinated precursors with reduced waste. |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption. rasayanjournal.co.in | Accelerated synthesis, potentially leading to higher yields and purity. |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, high reaction rates. tandfonline.comunigoa.ac.in | An eco-friendly, solid-state synthesis route. |

| Deep Eutectic Solvents | Non-toxic, biodegradable, and recyclable. mdpi.com | A green reaction medium for the cyclization and functionalization steps. |

Exploration of Novel Reactivity Pathways for Halogenated Heterocycles

The two chlorine atoms on the benzene (B151609) ring of this compound offer unique opportunities for exploring novel reactivity pathways. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the isoindolinone core, opening up possibilities for selective functionalization.

Future research in this area may include:

Cross-Coupling Reactions: The chlorine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule. The regioselectivity of these reactions on polyhalogenated heterocycles is an area of active investigation. baranlab.org

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions on chlorinated aromatics can be challenging, the activation provided by the lactam ring might enable substitution reactions with various nucleophiles under specific conditions, leading to the synthesis of novel derivatives.

C-H Functionalization: Direct C-H functionalization of the isoindolinone core, guided by the existing chloro substituents, could provide a more atom-economical approach to diversification. nih.gov Overcoming the challenges of catalyst poisoning by nitrogen heterocycles is a key area of development. nih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock new reaction pathways for the functionalization of the chlorinated heterocyclic system under mild conditions.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can guide the design and optimization of derivatives with desired properties.

Emerging research directions in this domain include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. semanticscholar.org This can help in predicting reaction outcomes and designing molecules with specific electronic characteristics.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of this compound derivatives to biological targets. tandfonline.comsemanticscholar.orgresearchgate.net Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and provide insights into the binding thermodynamics. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity, aiding in the design of more potent compounds.

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Elucidating electronic properties and reactivity. semanticscholar.org | Predicting sites of reactivity, understanding the influence of chlorine atoms. |

| Molecular Docking | Predicting binding affinity and mode to biological targets. tandfonline.com | Identifying potential protein targets and designing inhibitors. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. tandfonline.comresearchgate.net | Understanding the dynamic behavior of derivatives in a biological environment. |

| QSAR | Correlating chemical structure with biological activity. | Guiding the design of derivatives with enhanced activity. |

Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound lies in its integration into interdisciplinary studies that bridge the gap between fundamental chemistry and applied sciences.

Chemical Biology: The isoindolinone scaffold is present in many biologically active molecules. nih.govresearchgate.netjocpr.comnih.gov Derivatives of this compound could be explored as probes to study biological processes or as starting points for the development of new therapeutic agents. The chlorine atoms can also be exploited for the development of targeted covalent inhibitors.

Medicinal Chemistry: The diverse biological activities of isoindolinones, including anticancer, antimicrobial, and antiviral properties, make this scaffold a promising starting point for drug discovery programs. nih.govresearchgate.net The specific substitution pattern of this compound may lead to novel pharmacological profiles.

Materials Science: Nitrogen-containing heterocycles are of interest in the development of organic materials with specific electronic and photophysical properties. researchgate.net The dichlorinated isoindolinone core could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,5-Dichloroisoindolin-1-one, and how can purity and yield be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phthalimides using chlorinating agents (e.g., POCl₃ or SOCl₂). Key parameters include temperature control (80–120°C) and stoichiometric ratios of reagents. Post-synthesis, purity is validated via HPLC (≥95% purity) and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy. For yield optimization, fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. Electronic properties can be analyzed via UV-Vis spectroscopy (λmax in DMSO: 280–320 nm) and computational methods (DFT calculations using Gaussian09 with B3LYP/6-31G* basis sets). Include Mulliken charge distribution analysis to identify reactive sites .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and mass spectrometry. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of this compound be obtained for novel derivative synthesis?

- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., <sup>18</sup>O tracing) to elucidate reaction pathways. For example, monitor nucleophilic substitution at the carbonyl group using in situ IR spectroscopy. Compare experimental data with DFT-derived transition-state models to validate mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as assay conditions (e.g., cell lines, incubation time) and compound purity. Replicate conflicting experiments under standardized protocols (e.g., OECD Guidelines 423). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and quantify variability .

Q. How can solvent effects on the catalytic activity of this compound in cross-coupling reactions be systematically investigated?

- Methodological Answer : Design a solvent polarity matrix (e.g., DMSO, THF, toluene) and measure reaction rates via GC-MS or <sup>19</sup>F NMR. Correlate outcomes with Kamlet-Taft solvent parameters (α, β, π*). Use multivariate regression to isolate solvent-specific contributions to reaction efficiency .

Q. What computational approaches are recommended to predict the supramolecular interactions of this compound in crystal engineering?

- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions (Cl···Cl, C–H···O). Pair with molecular dynamics simulations (GROMACS) to predict packing motifs. Validate predictions against experimental PXRD data .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

- Methodological Answer : Follow the "Supporting Information" guidelines from Beilstein Journal of Organic Chemistry:

- Include raw spectral data (NMR, MS) as .cif or .pdf files.

- Tabulate reaction conditions (e.g., Table 1: Solvent, Temperature, Yield).

- Disclose instrument calibration details (e.g., NMR spectrometer frequency, HPLC column type) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.